molecular formula C9H10N4 B1527363 3-(Aminomethyl)-5-(4-pyridyl)pyrazole CAS No. 1004303-48-3

3-(Aminomethyl)-5-(4-pyridyl)pyrazole

Cat. No. B1527363
M. Wt: 174.2 g/mol
InChI Key: RNRVXVQGZVKOAG-UHFFFAOYSA-N
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Description

“3-(Aminomethyl)-5-(4-pyridyl)pyrazole” is a chemical compound with the molecular formula C9H10N4 . It’s used as a specialty chemical and pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “3-(Aminomethyl)-5-(4-pyridyl)pyrazole” consists of a pyrazole ring attached to a pyridyl group and an aminomethyl group .


Physical And Chemical Properties Analysis

The molecular weight of “3-(Aminomethyl)-5-(4-pyridyl)pyrazole” is 174.20 . Other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Nucleophilic Perfluoroalkylation Reagent

    • Field : Organic Chemistry .
    • Application : The compound 4-Pyridyl perfluoroalkyl sulfide (4-PySRf), which has a similar structure, is used as a nucleophilic perfluoroalkylation reagent .
    • Method : In the presence of a diboron compound and an alcoholate base, the 4-PySRf reagent efficiently undergoes perfluoroalkyl transfer reactions with a range of electrophiles .
    • Results : This reagent is suitable for the effective transfer of functionalized perfluoroalkyl groups, as well as for intramolecular perfluoroalkylation reactions .
  • Synthesis of Pyrazole-4-Carboxamide

    • Field : Pharmaceutical Chemistry .
    • Application : A process for making 1-[(3R,4S)-4-cyanotetrahydropyran-3-yl]-3-[(2-fluoro-6-methoxy-4-pyridyl)amino]pyrazole-4-carboxamide, a compound with a similar structure .
    • Method : The process includes a novel more efficient synthesis for bromo and iodo pyridine intermediates, synthesis of a novel pyrazole ester intermediate which can be obtained in enantiopure form, and the combination of these intermediates into the final compound .
    • Results : The new process provides a more efficient method for the synthesis of this compound .
  • Metal-Directed Assembly of Molecular Frameworks

    • Field : Inorganic Chemistry .
    • Application : The assembly of new molecular frameworks incorporating 4-(4-pyridyl)pyrazole .
    • Method : The method involves the use of cobalt and zinc to create metallo-arrays .
    • Results : Three types of metallo-arrays were reported .
  • Full-Color Fluorescent Materials for OLEDs

    • Field : Materials Chemistry .
    • Application : A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized for high-performance OLEDs .
    • Method : The band gap of the pyrido [2,3-b]pyrazine family is systematically fine-tuned, resulting in a wide range of emissions spanning the entire visible region from blue to red .
    • Results : Two thermally activated delayed fluorescence (TADF) molecules are obtained, and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
  • Preparation of 1-[(3R, 4S)-4-Cyanotetrahydropyran-3-yl]-3-[(2-Fluoro-6-Methoxy-4-Pyridyl)Amino]Pyrazole-4-Carboxamide

    • Field : Pharmaceutical Chemistry .
    • Application : New processes for the preparation of 1-[(3R, 4S)-4-cyanotetrahydropyran-3-yl]-3-[(2-fluoro-6-methoxy-4-pyridyl)amino]pyrazole-4-carboxamide .
    • Method : The process includes a novel more efficient synthesis for bromo and iodo pyridine intermediates, synthesis of a novel pyrazole ester intermediate which can be obtained in enantiopure form, and the combination of these intermediates into the final compound .
    • Results : The new process provides a more efficient method for the synthesis of this compound .
  • Metal-Directed Assembly of Molecular Frameworks

    • Field : Inorganic Chemistry .
    • Application : The assembly of new molecular frameworks incorporating 4-(4-pyridyl)pyrazole .
    • Method : The method involves the use of cobalt and zinc to create metallo-arrays .
    • Results : Three types of metallo-arrays were reported .
  • Pyrido[2,3-b]pyrazine-based Full-Color Fluorescent Materials for High-Performance OLEDs

    • Field : Materials Chemistry .
    • Application : A new tailor-made fluorescent core (pyrido [2,3-b]pyrazine) is designed and synthesized for high-performance OLEDs .
    • Method : The band gap of the pyrido [2,3-b]pyrazine family is systematically fine-tuned, resulting in a wide range of emissions spanning the entire visible region from blue to red .
    • Results : Two thermally activated delayed fluorescence (TADF) molecules are obtained, and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
  • Preparation of 1-[(3R, 4S)-4-Cyanotetrahydropyran-3-yl]-3-[(2-Fluoro-6-Methoxy-4-Pyridyl)Amino]Pyrazole-4-Carboxamide

    • Field : Pharmaceutical Chemistry .
    • Application : New processes for the preparation of 1-[(3R, 4S)-4-cyanotetrahydropyran-3-yl]-3-[(2-fluoro-6-methoxy-4-pyridyl)amino]pyrazole-4-carboxamide .
    • Method : The process includes a novel more efficient synthesis for bromo and iodo pyridine intermediates, synthesis of a novel pyrazole ester intermediate which can be obtained in enantiopure form, and the combination of these intermediates into the final compound .
    • Results : The new process provides a more efficient method for the synthesis of this compound .
  • Metal-Directed Assembly of Molecular Frameworks

    • Field : Inorganic Chemistry .
    • Application : The assembly of new molecular frameworks incorporating 4-(4-pyridyl)pyrazole .
    • Method : The method involves the use of cobalt and zinc to create metallo-arrays .
    • Results : Three types of metallo-arrays were reported .

Safety And Hazards

The safety data sheet (SDS) for “3-(Aminomethyl)-5-(4-pyridyl)pyrazole” indicates that it’s a hazardous substance . Specific hazards are not detailed in the search results.

properties

IUPAC Name

(3-pyridin-4-yl-1H-pyrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-8-5-9(13-12-8)7-1-3-11-4-2-7/h1-5H,6,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRVXVQGZVKOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-5-(4-pyridyl)pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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